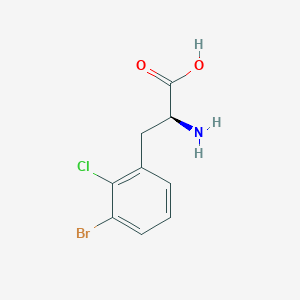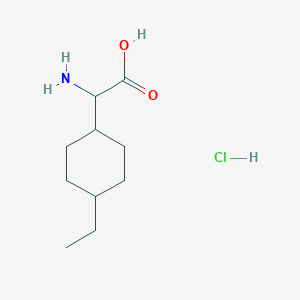
(S)-b-Amino-4-(trifluoromethyl)benzenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-b-Amino-4-(trifluoromethyl)benzenepropanol: is a trifluoromethylated aromatic compound with an amino group and a hydroxyl group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)benzeneacetic acid as the starting material.
Reduction: The carboxylic acid group is reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4) or borane (BH3).
Amination: The resulting alcohol is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral HPLC or enzymatic resolution can be employed.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in separate reactors.
Continuous Flow Process: For large-scale production, a continuous flow process can be used, where the reaction steps are integrated into a single continuous system, improving efficiency and scalability.
Analyse Chemischer Reaktionen
(S)-b-Amino-4-(trifluoromethyl)benzenepropanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, NaIO4
Reduction: LiAlH4, BH3, NaBH3CN
Substitution: Acyl chlorides, alkyl halides, HCl
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed:
Carboxylic Acid: From oxidation
Amine: From reduction of the amino group
Esters/Ethers: From substitution of the hydroxyl group
Biaryl Compounds: From coupling reactions
Wissenschaftliche Forschungsanwendungen
(S)-b-Amino-4-(trifluoromethyl)benzenepropanol: has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound's trifluoromethyl group enhances the metabolic stability and bioavailability of drug molecules, making it valuable in drug design and development.
Material Science: Its unique chemical properties make it useful in the development of advanced materials with specific electronic and optical properties.
Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which (S)-b-Amino-4-(trifluoromethyl)benzenepropanol exerts its effects depends on its specific application. For example, in medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The amino group can interact with biological targets through hydrogen bonding and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and hydrophilic interactions.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors and modulate their activity.
Transporters: It can interact with transport proteins and affect the uptake or efflux of other molecules.
Vergleich Mit ähnlichen Verbindungen
(S)-b-Amino-4-(trifluoromethyl)benzenepropanol: is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
b-Amino-4-(trifluoromethyl)benzenepropanol (R-enantiomer): The R-enantiomer has similar chemical properties but different biological activity.
b-Amino-4-(chloromethyl)benzenepropanol: This compound has a chloromethyl group instead of a trifluoromethyl group, resulting in different reactivity and biological activity.
b-Amino-4-(fluoromethyl)benzenepropanol: This compound has a fluoromethyl group, which affects its chemical properties and applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGRZBFRVEPGN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)



![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)







![Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate](/img/structure/B8097915.png)

